molecular formula C21H18ClN3O2S B11203909 N-(3-chloro-4-methoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11203909
M. Wt: 411.9 g/mol
InChI Key: GYBYKMVGMYUCBA-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxyaniline and 4-methylbenzaldehyde, which undergo condensation reactions to form the imidazothiazole core. The final step involves the acylation of the imidazothiazole derivative with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE: can be compared with other imidazothiazole derivatives, such as:

Uniqueness

The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-2-[6-(4-METHYLPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE lies in its specific chemical structure, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18ClN3O2S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C21H18ClN3O2S/c1-13-3-5-14(6-4-13)18-11-25-16(12-28-21(25)24-18)10-20(26)23-15-7-8-19(27-2)17(22)9-15/h3-9,11-12H,10H2,1-2H3,(H,23,26)

InChI Key

GYBYKMVGMYUCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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